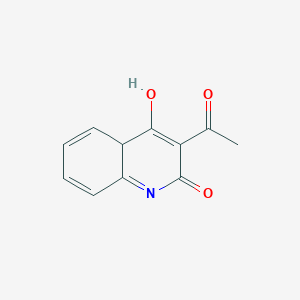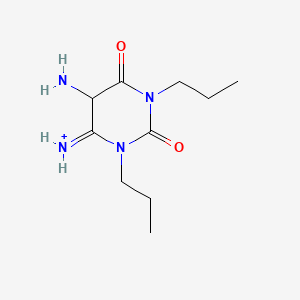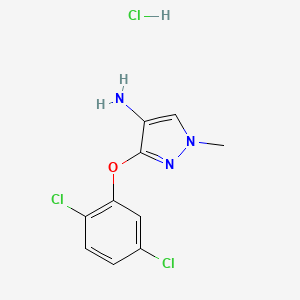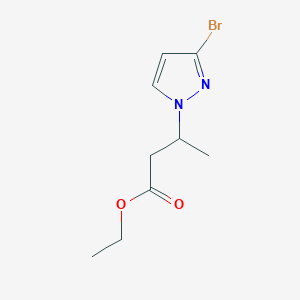![molecular formula C30H31N5O2 B12349885 3-(cyclohex-1-en-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-2,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12349885.png)
3-(cyclohex-1-en-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-2,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-7(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AG-270 is a first-in-class, oral, potent, reversible inhibitor of methionine adenosyltransferase 2A (MAT2A). This enzyme is crucial in the methionine salvage pathway, responsible for generating S-adenosyl methionine, a universal methyl group donor. AG-270 is currently being evaluated in phase 1 clinical trials for the treatment of patients with advanced solid tumors and lymphomas with methylthioadenosine phosphorylase deletion .
Preparation Methods
The synthesis of AG-270 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is prepared through a series of organic reactions involving the use of various reagents and catalysts . Industrial production methods for AG-270 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
AG-270 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles.
Addition Reactions: These reactions involve the addition of atoms or groups to the compound, often using catalysts to facilitate the process.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
AG-270 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: AG-270 is used as a tool compound to study the methionine salvage pathway and the role of MAT2A in cellular metabolism.
Biology: The compound is used to investigate the effects of MAT2A inhibition on cellular processes, including DNA damage response and cell cycle regulation.
Medicine: AG-270 is being evaluated for its potential to treat cancers with methylthioadenosine phosphorylase deletion, including non-small cell lung cancer, pancreatic cancer, and glioblastoma
Industry: The compound’s ability to inhibit MAT2A makes it a valuable tool for developing new therapeutic strategies and drug combinations
Mechanism of Action
AG-270 exerts its effects by inhibiting methionine adenosyltransferase 2A, leading to a reduction in S-adenosyl methionine levels. This inhibition disrupts the methionine salvage pathway, resulting in altered RNA splicing and changes in gene expression related to cell cycle regulation and DNA damage response. The compound’s mechanism of action involves binding to the active site of methionine adenosyltransferase 2A, preventing the enzyme from catalyzing the formation of S-adenosyl methionine .
Comparison with Similar Compounds
AG-270 is unique among methionine adenosyltransferase 2A inhibitors due to its potency, reversibility, and oral bioavailability. Similar compounds include:
MAT2A-IN-10: An orally active inhibitor of methionine adenosyltransferase 2A with an IC50 of 26 nM.
MAT2A-IN-11: A selective inhibitor of methionine adenosyltransferase 2A with potent activity.
MAT2A-IN-12: A potent, selective inhibitor with nanomolar efficacy in proliferation assays.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties. AG-270 stands out due to its advanced stage of clinical evaluation and demonstrated efficacy in preclinical models .
Properties
Molecular Formula |
C30H31N5O2 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
3-(cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C30H31N5O2/c1-37-23-17-15-21(16-18-23)26-28(32-24-14-8-9-19-31-24)33-29-25(20-10-4-2-5-11-20)27(34-35(29)30(26)36)22-12-6-3-7-13-22/h3,6-10,12-19,25,27,29,33-34H,2,4-5,11H2,1H3,(H,31,32) |
InChI Key |
JWOMWAVNBLPFMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NC3C(C(NN3C2=O)C4=CC=CC=C4)C5=CCCCC5)NC6=CC=CC=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12349813.png)


![1-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxo-5H-purin-8-ylidene]piperidin-1-ium-4-carboxamide](/img/structure/B12349827.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate](/img/structure/B12349847.png)


![2-methyl-5-[[4-[methyl-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B12349859.png)

![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349873.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12349874.png)
![N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12349879.png)

